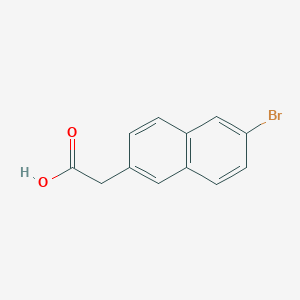

2-(6-Bromonaphthalen-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Bromonaphthalen-2-yl)acetic acid is a chemical compound that can be derived from 2-bromonaphthalene. It is related to the field of organic chemistry and is of interest for its potential applications in pharmaceuticals and cosmetics. The compound is characterized by the presence of a bromine atom and an acetic acid moiety attached to a naphthalene ring system.

Synthesis Analysis

The synthesis of derivatives of 2-bromonaphthalene, such as this compound, can be achieved through Friedel–Crafts acetylation. The acetylation of 2-bromonaphthalene results in mixtures of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene. The ratio of these isomers varies depending on the solvent used, with different reactivities observed at various positions on the naphthalene ring. For instance, the 8-position is less reactive compared to the alpha and beta positions of naphthalene .

Molecular Structure Analysis

The molecular structure of this compound would include a naphthalene ring system with a bromine atom and an acetic acid group. The positions of these substituents on the naphthalene ring are crucial for the compound's reactivity and properties. The reactivity at different positions on the naphthalene ring has been studied, providing insights into the electronic effects of the bromine atom and how it influences the overall molecular structure .

Chemical Reactions Analysis

The chemical reactions involving 2-bromonaphthalene derivatives are influenced by the presence of the bromine atom, which can direct further substitution reactions. The Friedel–Crafts acetylation mentioned earlier is a key reaction for synthesizing acetylated derivatives. The reactivity of the bromonaphthalene compound in different solvents suggests that the electronic nature of the solvent can significantly affect the outcome of the reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a prechromatographic fluorescent labeling reagent indicates that bromonaphthalene derivatives can be designed to exhibit fluorescence. This property is useful for the analysis of dicarboxylic acids in complex pharmaceutical and cosmetic formulations when analyzed by reversed-phase HPLC with fluorescence detection .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study involved the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One by condensing derivatives of 2-(6-Bromonaphthalen-2-yl)acetic acid. These compounds were characterized and evaluated for antimicrobial activities, demonstrating excellent antimicrobial properties (Sherekar, Kakade, & Padole, 2021).

Chemical Synthesis and Observations

- Research on the synthesis of chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives highlighted the use of (2-phenylnaphthalen-1-yl)acetic acid derivatives and (1-phenylnaphthalen-2-yl)acetic acid derivatives, including the bromonaphthalene variant. This study observed unusual reactions and product formations during the intramolecular cyclization process (Samanta, Kar, & Sarkar, 2012).

Biocompatible Chromophore Synthesis

- A significant application was found in the synthesis of DANPY derivatives (dialkylaminonaphthylpyridinium), where 2-amino-6-bromonaphthalenes were produced through condensation under Bucherer conditions. These derivatives demonstrate potential in DNA-based biophotonics and cellular staining due to their biocompatible properties (Kingsbury, Elder, Johnson, Smolarski, Zeitler, & Armbruster, 2019).

Antioxidant and Selective Inhibitory Studies

- Transition metal complexes of novel amino acid bearing Schiff base ligand were synthesized and characterized. This research, involving derivatives related to this compound, explored their antioxidant properties and selective inhibitory effects on xanthine oxidase, with some compounds showing promising results (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Antimicrobial Studies

- New 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety were synthesized and their antimicrobial activities evaluated. The study indicates the potential of these compounds as effective antimicrobial agents (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).

Eigenschaften

IUPAC Name |

2-(6-bromonaphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDBDFPLVIBCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649037 |

Source

|

| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32721-06-5 |

Source

|

| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)